

An In-depth Technical Guide to the pKa of ATX-002 Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of the ionizable cationic lipid **ATX-002**, a critical parameter for its function in RNA delivery systems. The document details its physicochemical properties, the experimental methodology for pKa determination, and its role in the mechanism of cellular delivery.

Introduction to ATX-002 and the Significance of pKa

ATX-002 is an ionizable cationic lipid developed for the formulation of lipid nanoparticles (LNPs) to deliver RNA therapeutics, such as siRNA and mRNA. The effectiveness of such delivery systems is critically dependent on the physicochemical properties of their lipid components, with the pKa of the ionizable lipid being a key determinant of in vivo activity.

The pKa is the pH at which the ionizable lipid is 50% protonated. For efficient RNA delivery, an ionizable lipid should be relatively neutral at physiological pH (around 7.4) to minimize toxicity and non-specific interactions in the bloodstream. However, it needs to become positively charged in the acidic environment of the endosome (pH 5.0-6.5). This protonation is crucial for interacting with the anionic endosomal membrane, leading to its disruption and the subsequent release of the RNA payload into the cytoplasm. Therefore, an optimal pKa is essential for balancing safety and efficacy.

Physicochemical Properties of ATX-002

A summary of the key quantitative data for **ATX-002** is presented in the table below.

Property	Value	Reference
Measured pKa	6.03	[1][2][3]
Measured pKa Range	6.0 - 6.6	[4]
Calculated pKa (c-pKa)	8.68	[1][2][3]
Molecular Weight	681.06 g/mol	[1][2]
Molecular Formula	C39H72N2O5S	[1][2]

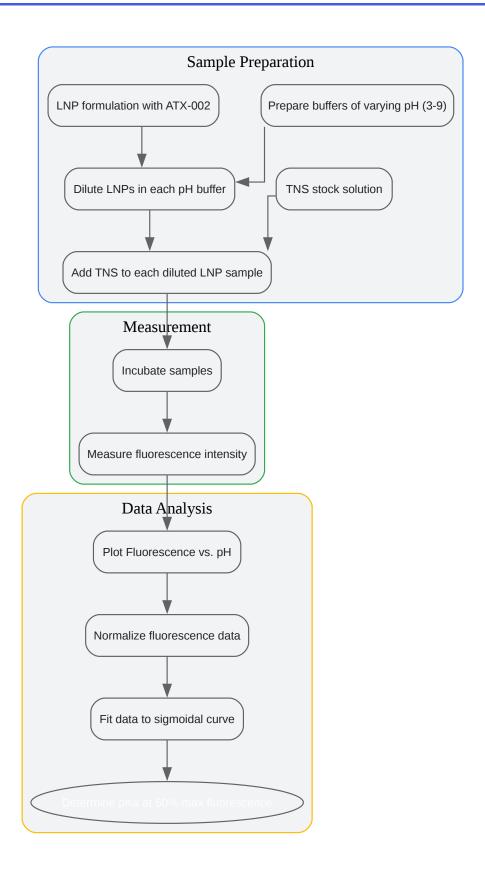
Experimental Protocol: pKa Determination of Ionizable Lipids

While the specific, detailed protocol used to determine the pKa of **ATX-002** is not publicly available, a common and accepted method for measuring the apparent pKa of ionizable lipids within an LNP formulation is the 2-(p-Toluidino)-6-naphthalenesulfonic acid (TNS) assay.[5][6] [7][8]

Principle: TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as when it binds to the surface of lipid nanoparticles. The binding of the negatively charged TNS molecule is dependent on the positive surface charge of the LNP, which in turn is dependent on the protonation state of the ionizable lipid. By measuring the fluorescence intensity of TNS across a range of pH values, a titration curve can be generated, and the pKa can be determined as the pH at which 50% of the maximum fluorescence is observed.[5][6]

Materials:

- Lipid Nanoparticle (LNP) formulation containing ATX-002
- 2-(p-Toluidino)-6-naphthalenesulfonic acid (TNS) stock solution
- A series of buffers with a range of pH values (e.g., citrate, phosphate, and borate buffers) to cover a pH range from approximately 3 to 9.[7]


Fluorometer

Procedure:

- Preparation of LNP Dilution: Dilute the LNP formulation to a suitable concentration in each of the different pH buffers.
- Addition of TNS: Add a small aliquot of the TNS stock solution to each of the LNP dilutions.
 The final concentration of TNS should be in the low micromolar range.
- Incubation: Incubate the samples for a short period at a controlled temperature to allow for TNS binding to equilibrate.
- Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. The excitation and emission wavelengths for TNS are typically around 320 nm and 430 nm, respectively.
- Data Analysis:
 - Plot the fluorescence intensity as a function of pH.
 - Normalize the fluorescence values, with the maximum fluorescence set to 100% and the minimum to 0%.
 - Fit the data to a sigmoidal dose-response curve.
 - The pKa is the pH value that corresponds to 50% of the maximal fluorescence intensity.[5]
 [6]

Below is a graphical representation of the experimental workflow.

Click to download full resolution via product page

Workflow for pKa determination using the TNS assay.

Role of ATX-002 pKa in Cellular Delivery and Endosomal Escape

The pKa of **ATX-002** is central to its function in mediating the endosomal escape of the RNA payload. The process can be summarized in the following steps:

- Systemic Circulation: At the neutral pH of the bloodstream (pH ~7.4), which is above the pKa of ATX-002, the lipid is largely in a neutral state. This reduces interactions with blood components and non-target cells, improving the safety profile and circulation time of the LNP.
- Cellular Uptake: LNPs are taken up by target cells, primarily through endocytosis, and are trafficked into endosomes.
- Endosomal Acidification and Protonation: As the endosome matures, its internal pH drops to between 5.0 and 6.5. When the endosomal pH drops below the pKa of **ATX-002**, the tertiary amine group of the lipid becomes protonated, resulting in a positive charge.
- Membrane Disruption and RNA Release: The now positively charged LNPs are thought to
 interact with the negatively charged lipids of the endosomal membrane. This interaction can
 lead to the formation of non-bilayer lipid structures, such as a hexagonal (HII) phase, which
 destabilizes the endosomal membrane and facilitates the release of the encapsulated RNA
 into the cytoplasm.[9][10]

The following diagram illustrates this proposed mechanism of action.

Click to download full resolution via product page

Mechanism of LNP-mediated RNA delivery and endosomal escape.

Conclusion

The pKa of the ionizable lipid **ATX-002** is a fundamental physicochemical property that dictates its performance in RNA delivery systems. With a measured pKa in the optimal range of 6.0-6.6, **ATX-002** is designed to remain neutral in circulation and become protonated within the acidic environment of the endosome. This pH-dependent charge switching is the key to disrupting the endosomal membrane and ensuring the efficient release of the RNA cargo into the cytoplasm, thereby enabling its therapeutic effect. The TNS assay provides a reliable method for characterizing this critical parameter in LNP formulations. A thorough understanding of the pKa and its role in the delivery mechanism is essential for the rational design and optimization of next-generation lipid nanoparticle-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ATX-002 MedChem Express [bioscience.co.uk]
- 4. Purchase ATX-002 [nucleosyn.com]
- 5. dovepress.com [dovepress.com]
- 6. Mixing lipids to manipulate the ionization status of lipid nanoparticles for specific tissue targeting PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the pKa of ATX-002 Lipid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854682#what-is-the-pka-of-atx-002-lipid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com